3-Chlorobisphenol A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

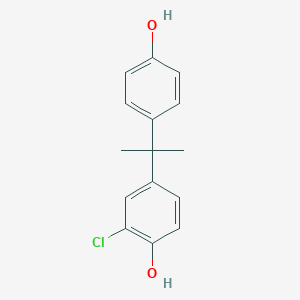

3-Chlorobisphenol A: is a chlorinated derivative of bisphenol A, a compound widely used in the production of polycarbonate plastics and epoxy resins It is characterized by the presence of a chlorine atom substituted at the third position of the bisphenol A molecule

准备方法

Synthetic Routes and Reaction Conditions: 3-Chlorobisphenol A is typically synthesized through the chlorination of bisphenol A. The reaction involves the introduction of chlorine atoms into the bisphenol A molecule under controlled conditions. One common method involves the use of thionyl chloride as a chlorinating agent in the presence of oxygen. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the chlorination of bisphenol A using chlorine gas or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or crystallization techniques .

化学反应分析

Hypochlorite/Hypochlorous Acid Reactions

- BPA reacts with hypochlorite (⁻OCl) or hypochlorous acid (HOCl) at neutral pH, forming mono- and di-chlorinated derivatives.

- Major products : 3-Cl BPA (monochlorinated) and 3,3'-dichloro-BPA (di-Cl BPA) .

- Reaction conditions :

Peroxynitrite (PN) Reactions

- BPA undergoes nitration and chlorination in the presence of PN (+ CO₂), yielding mixed nitro-chloro derivatives such as 3-nitro-3'-chloro-BPA .

Electrophilic Substitution

- Chlorine acts as an electrophile, targeting the para- and ortho-positions of BPA’s phenolic rings.

- Key intermediates :

Dimerization and Oxidation

- Under oxidative conditions (e.g., presence of Fe³⁺ or H₂O₂), 3-Cl BPA forms dimers or quinone-like structures through radical coupling .

Environmental Chlorination

- In water treatment systems, free chlorine (Cl₂) reacts with BPA to yield 3-Cl BPA and higher chlorinated analogs (e.g., 3,5-diCl BPA) .

Binding Affinity and Molecular Interactions

3-Cl BPA exhibits altered endocrine-disrupting activity compared to BPA due to structural modifications:

| Compound | Binding Affinity to ERRγ (Kd, nM) | Estrogenic Activity (Relative to BPA) |

|---|---|---|

| BPA | 5.5 ± 0.06 | 1.0 (Reference) |

| 3-Cl BPA | 8.53 ± 0.41 | 1.6× |

| 3,3'-diCl BPA | 5.24 ± 0.17 | 0.8× |

| Estradiol | 4.94 ± 1.04 | 10.0× |

- Mechanism : The chlorine atom at the 3-position enhances hydrogen bonding with Glu275/Arg316 and Asp346 residues in the estrogen-related receptor gamma (ERRγ) .

Chlorination in Water Systems

- 3-Cl BPA forms in drinking water treatment plants at concentrations up to 120 ng/L, depending on chlorine dose and contact time .

- Degradation : UV irradiation or advanced oxidation processes (AOPs) degrade 3-Cl BPA into chlorophenols and carboxylic acids .

Metabolic Pathways

- In vivo metabolism : Hepatic cytochrome P450 enzymes oxidize 3-Cl BPA to hydroxylated metabolites, which are excreted as glucuronide conjugates .

Toxicity Profile

- 3-Cl BPA disrupts lipid homeostasis, increasing dihydroceramides and ether-triacylglycerides in zebrafish liver cells .

- EC₅₀ (Estrogenic Activity) : 1.2 µM (vs. 0.8 µM for BPA) .

Analytical Methods for Detection

| Technique | Application | Detection Limit |

|---|---|---|

| HPLC-MS/MS | Quantification in urine/water | 0.1 ng/mL |

| Laser Dynamic Method | Solubility in organic solvents | 0.01 mg/mL |

| Yeast Two-Hybrid | Estrogenic activity screening | 10 nM |

科学研究应用

Chemical Applications

Synthesis Intermediate

3-ClBPA is primarily utilized as an intermediate in the synthesis of other chemical compounds. It plays a crucial role in the production of various chlorinated phenolic compounds, which are important in the development of polymers and resins. The compound can undergo several chemical reactions including oxidation, reduction, and substitution, making it versatile for chemical synthesis.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to quinones and other products | Potassium permanganate, hydrogen peroxide |

| Reduction | Forms hydroxy derivatives | Sodium borohydride, lithium aluminum hydride |

| Substitution | Chlorine can be replaced with other groups | Hydroxide ions, amines |

Biological Applications

Endocrine Disruption Studies

Research has indicated that 3-ClBPA interacts with estrogen receptors, potentially disrupting endocrine functions. Studies have shown its effects on metabolic conditions such as obesity and type 2 diabetes mellitus (T2DM) through both in vitro and in vivo models. The compound's ability to alter gene expression related to hormone regulation has been documented extensively.

- Case Study: A study highlighted the biomonitoring of chlorinated BPA derivatives in human populations, linking exposure to metabolic disorders. This research utilized advanced chromatographic techniques to analyze human matrices for ClxBPA exposure .

Medical Research

Potential Therapeutic Uses

The investigation into 3-ClBPA's effects on cellular processes has implications for drug development. Its interaction with hormone receptors suggests potential uses in therapies targeting endocrine-related diseases. Ongoing research aims to elucidate its role in influencing thyroid function and other hormonal pathways.

- Case Study: A pilot study assessed the association between ClxBPA exposure and thyroid nodular disease (TND) among women in Cyprus and Romania. The findings suggested a correlation between higher levels of ClxBPA and alterations in thyroid hormone levels .

Industrial Applications

Plastic Additive

In industrial settings, 3-ClBPA is used as an additive in polycarbonate plastics and epoxy resins to enhance material properties such as durability and thermal stability. Its incorporation into these materials raises concerns regarding environmental persistence and human health impacts.

作用机制

The mechanism of action of 3-Chlorobisphenol A involves its interaction with estrogen receptors. The compound can bind to these receptors, altering their activity and affecting various biological processes. This interaction can lead to changes in gene expression and cellular function. Additionally, this compound may interfere with endocrine signaling pathways, impacting hormone regulation and homeostasis .

相似化合物的比较

- 2-Chlorobisphenol A

- 2,6-Dichlorobisphenol A

- 2,2’-Dichlorobisphenol A

- 2,2’,6-Trichlorobisphenol A

- 2,2’,6,6’-Tetrachlorobisphenol A

Comparison: 3-Chlorobisphenol A is unique due to the specific position of the chlorine atom on the bisphenol A molecule. This positional difference can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to other chlorinated bisphenol A derivatives, this compound may exhibit distinct chemical and biological properties, making it valuable for specific applications in research and industry .

生物活性

3-Chlorobisphenol A (3-ClBPA) is a chlorinated derivative of bisphenol A (BPA) that has garnered attention due to its potential endocrine-disrupting properties. It is primarily synthesized through the chlorination of BPA and is used in various industrial applications, including the production of polycarbonate plastics. This article explores the biological activity of 3-ClBPA, focusing on its interactions with hormonal pathways, cellular effects, and implications for human health.

- Molecular Formula : C15H14ClO2

- Molar Mass : 228.29 g/mol .

- Structure : The chlorine atom in 3-ClBPA is positioned at the 3rd carbon of the bisphenol structure, influencing its reactivity and biological interactions.

3-ClBPA primarily acts as an estrogen receptor modulator . Its interaction with estrogen receptors (ERs) alters normal hormonal signaling pathways, leading to various cellular effects. The compound can bind to both classical estrogen receptors (ERα and ERβ) and G protein-coupled estrogen receptor (GPER), activating downstream signaling pathways that can disrupt normal physiological processes .

Biochemical Pathways

- Hormonal Signaling : 3-ClBPA disrupts normal hormonal signaling by mimicking estrogen, leading to altered gene expression related to hormone regulation .

- Cellular Effects : Studies have shown that exposure to 3-ClBPA can interfere with cellular processes such as proliferation, apoptosis, and migration in various cell types, including breast cancer cells .

In Vitro Studies

- Estrogenic Activity : In yeast two-hybrid assays, 3-ClBPA exhibited higher agonist activity compared to BPA under certain conditions, indicating a stronger potential to activate estrogen receptors .

- Cell Proliferation : Research demonstrated that low concentrations of 3-ClBPA could induce proliferation in neuronal GT1-7 cells via ERα and GPER signaling pathways .

In Vivo Studies

- Animal Models : Exposure to 3-ClBPA has been associated with reproductive abnormalities and changes in hormone levels in rodent models. For instance, neonatal exposure resulted in altered reproductive parameters and disrupted hypothalamic-pituitary-gonadal axis functioning .

- Metabolic Effects : Animal studies indicated that chlorinated bisphenols, including 3-ClBPA, may contribute to metabolic disorders such as obesity and type 2 diabetes by altering lipid metabolism and insulin sensitivity .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Vela-Soria et al. (2014) | Reported biomonitoring of chlorinated derivatives in human matrices | Highlighted the prevalence of ClxBPA exposure among populations |

| Xue et al. (2015) | Investigated endocrine-disrupting effects in animal models | Suggested potential risks for reproductive health |

| Yang et al. (2014) | Examined metabolic impacts of ClxBPA | Linked exposure to obesity and metabolic syndrome |

Environmental Impact

This compound is also a concern due to its environmental persistence and bioaccumulation potential. It has been detected in wastewater from recycling plants, raising questions about its ecological impact and human exposure routes .

属性

IUPAC Name |

2-chloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO2/c1-15(2,10-3-6-12(17)7-4-10)11-5-8-14(18)13(16)9-11/h3-9,17-18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRAFMYRFQJARM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。